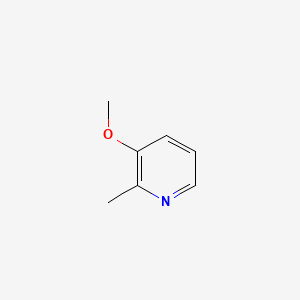

3-Methoxy-2-methylpyridine

Description

The exact mass of the compound 3-Methoxy-2-methylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methoxy-2-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-2-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-7(9-2)4-3-5-8-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCUQLANPHYVEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180997 | |

| Record name | 3-Methoxy-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26395-26-6 | |

| Record name | 3-Methoxy-2-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26395-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-2-methylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026395266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Methoxy-2-methylpyridine: A Key Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs and natural products.[1][2][3] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its aqueous solubility, make it an invaluable component in the design of novel therapeutic agents.[1] Among the various substituted pyridines, 3-Methoxy-2-methylpyridine has emerged as a particularly valuable building block, primarily for its role as a key intermediate in the synthesis of several blockbuster proton pump inhibitors (PPIs). This guide provides a comprehensive overview of its structural formula, physicochemical properties, synthesis, reactivity, and applications, offering insights for researchers and professionals in drug discovery and development.

Structural Formula and Identification

3-Methoxy-2-methylpyridine is a disubstituted pyridine ring with a methoxy group at the 3-position and a methyl group at the 2-position.

Molecular Structure:

Key Identifiers:

-

IUPAC Name: 3-methoxy-2-methylpyridine

-

Synonyms: 3-Methoxy-2-picoline

-

CAS Number: 26395-26-6

-

Molecular Formula: C₇H₉NO

-

Molecular Weight: 123.15 g/mol

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Methoxy-2-methylpyridine is essential for its handling, reaction optimization, and formulation development.

| Property | Value | Source(s) |

| Appearance | Colorless to light brown liquid | --INVALID-LINK-- |

| Boiling Point | 173.1 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.001 g/cm³ | --INVALID-LINK-- |

| Solubility | Soluble in common organic solvents like ethanol and methanol. | --INVALID-LINK-- |

| Storage | Store at 2-8 °C in a dry, well-ventilated place. | --INVALID-LINK-- |

Synthesis of 3-Methoxy-2-methylpyridine

The most common and direct route to 3-Methoxy-2-methylpyridine is the O-methylation of 2-methyl-3-hydroxypyridine. This reaction is a classic example of a Williamson ether synthesis.

Reaction Rationale and Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. A base is used to deprotonate the hydroxyl group of 2-methyl-3-hydroxypyridine, forming a more nucleophilic pyridinolate anion. This anion then attacks the methylating agent, displacing a leaving group to form the desired methoxy ether.

Caption: Williamson ether synthesis of 3-Methoxy-2-methylpyridine.

Experimental Protocol: O-Methylation of 2-Methyl-3-hydroxypyridine

This protocol is adapted from established procedures for the methylation of hydroxypyridines.[4][5]

Materials:

-

2-Methyl-3-hydroxypyridine

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or Dimethylformamide (DMF), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-3-hydroxypyridine (1.0 eq.) and anhydrous potassium carbonate (2.0-3.0 eq.) in anhydrous acetone or DMF.

-

Stir the suspension at room temperature for 30 minutes.

-

Add the methylating agent (methyl iodide or dimethyl sulfate, 1.1-1.5 eq.) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 3-Methoxy-2-methylpyridine.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of 3-Methoxy-2-methylpyridine.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl and methoxy protons as singlets, and distinct signals for the three aromatic protons on the pyridine ring.[1]

-

¹³C NMR: The carbon NMR spectrum will display seven unique carbon signals corresponding to the molecular structure.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyridine ring, and C-O stretching of the methoxy group.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 123, along with characteristic fragmentation patterns.

Reactivity and Mechanistic Insights

The reactivity of the 3-Methoxy-2-methylpyridine ring is governed by the electronic effects of the substituents and the inherent properties of the pyridine nucleus.

Electrophilic Aromatic Substitution

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. However, the substituents on the ring significantly influence the regioselectivity of such reactions.

-

The methoxy group is an activating, ortho, para-directing group due to its +M (mesomeric) effect, which donates electron density to the ring.[6][7]

-

The methyl group is a weakly activating, ortho, para-directing group due to its +I (inductive) effect and hyperconjugation.

The interplay of these directing effects suggests that electrophilic attack is most likely to occur at the 4- and 6-positions of the pyridine ring.

Caption: Regioselectivity of electrophilic substitution on 3-Methoxy-2-methylpyridine.

Nucleophilic Aromatic Substitution

The pyridine ring is more susceptible to nucleophilic aromatic substitution than benzene, particularly at the 2-, 4-, and 6-positions, as the negative charge in the Meisenheimer intermediate can be stabilized by the electronegative nitrogen atom.[8][9] While 3-Methoxy-2-methylpyridine itself does not have a good leaving group for direct nucleophilic substitution, its derivatives, such as halogenated analogs, readily undergo these reactions.

Lithiation

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings. The methoxy group in 3-methoxypyridine is known to direct lithiation to the 2- and 4-positions.[10] In 3-Methoxy-2-methylpyridine, the presence of the methyl group at the 2-position would likely direct lithiation to the 4-position. This lithiated intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups.

Applications in Drug Development

The primary application of 3-Methoxy-2-methylpyridine is as a crucial precursor in the synthesis of proton pump inhibitors (PPIs), a class of drugs that reduce gastric acid production.

Synthesis of Pantoprazole and Esomeprazole

In the synthesis of pantoprazole and its S-enantiomer, esomeprazole, 3-Methoxy-2-methylpyridine is first converted to 4-chloro-3-methoxy-2-methylpyridine.[3] This chlorinated derivative is then oxidized to the corresponding N-oxide, which serves as a key building block for coupling with the benzimidazole moiety to form the final drug substance.[11][12]

Caption: Synthetic pathway from 3-Methoxy-2-methylpyridine to proton pump inhibitors.

The versatility of 3-Methoxy-2-methylpyridine and its derivatives makes them attractive starting materials for the synthesis of a wide range of other biologically active compounds, underscoring their importance in the ongoing quest for new and improved therapeutics.[12]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 3-Methoxy-2-methylpyridine. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.[4] In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Conclusion

3-Methoxy-2-methylpyridine is a strategically important heterocyclic building block with significant applications in the pharmaceutical industry. Its well-defined physicochemical properties, accessible synthetic routes, and predictable reactivity make it an invaluable tool for medicinal chemists. A thorough understanding of its chemistry is essential for researchers and professionals involved in the design and synthesis of novel therapeutic agents, particularly in the development of proton pump inhibitors and other complex molecular architectures.

References

- 1. 3-methoxy-2-methylpyridine(26395-26-6) 1H NMR spectrum [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. prepchem.com [prepchem.com]

- 4. benchchem.com [benchchem.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. researchgate.net [researchgate.net]

- 7. hmdb.ca [hmdb.ca]

- 8. pubs.acs.org [pubs.acs.org]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]

- 12. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3-Methoxy-2-methylpyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-Methoxy-2-methylpyridine. Esteemed as a pivotal building block in synthetic organic chemistry, this substituted pyridine derivative is of considerable interest to researchers and professionals in drug development. This document delineates its structural attributes, reactivity, and established synthetic routes. Furthermore, it delves into its significant role as a precursor in the synthesis of pharmaceutical agents, supported by detailed experimental protocols and safety guidelines for its handling and application.

Introduction: The Strategic Importance of 3-Methoxy-2-methylpyridine in Synthesis

3-Methoxy-2-methylpyridine, also known as 3-methoxy-2-picoline, is a heterocyclic aromatic compound that has garnered significant attention in the realms of medicinal chemistry and process development. Its unique substitution pattern on the pyridine ring—a methoxy group at the 3-position and a methyl group at the 2-position—imparts a distinct electronic and steric profile, making it a versatile intermediate for the construction of complex molecular architectures.

The pyridine scaffold is a privileged structure in drug discovery, present in a multitude of approved therapeutic agents. The strategic placement of the methoxy and methyl groups in 3-Methoxy-2-methylpyridine allows for regioselective functionalization, rendering it an invaluable precursor for the synthesis of targeted pharmaceutical compounds, most notably proton pump inhibitors. This guide aims to provide a holistic understanding of this compound, from its fundamental properties to its practical applications in the laboratory and beyond.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in research and development. The key physicochemical data for 3-Methoxy-2-methylpyridine are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO | [Chem-Impex] |

| Molecular Weight | 123.15 g/mol | [Chem-Impex] |

| Appearance | Colorless liquid | [Chem-Impex] |

| Boiling Point | 173.1 °C at 760 mmHg | [SincereChemical] |

| Density | 1.001 g/cm³ | [SincereChemical] |

| Solubility | Soluble in common organic solvents like ethanol, methanol, and dichloromethane. Slightly soluble in water. | [Pipzine Chemicals] |

| CAS Number | 26395-26-6 | [Chem-Impex] |

Spectroscopic Characterization: The Fingerprint of a Molecule

Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of chemical compounds. While complete experimental spectra for 3-Methoxy-2-methylpyridine are not widely published, this section provides an expert interpretation based on analogous structures and foundational principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum of 3-Methoxy-2-methylpyridine is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl and methoxy substituents.

-

Aromatic Protons (δ 7.0-8.5 ppm): The three protons on the pyridine ring will appear in this region as multiplets, with their specific chemical shifts and coupling patterns dictated by the electronic effects of the methoxy and methyl groups.

-

Methoxy Protons (-OCH₃, δ 3.8-4.0 ppm): A sharp singlet integrating to three protons is characteristic of the methoxy group.

-

Methyl Protons (-CH₃, δ 2.4-2.6 ppm): A singlet integrating to three protons will correspond to the methyl group at the 2-position.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon skeleton.

-

Aromatic Carbons (δ 110-160 ppm): The five carbons of the pyridine ring will resonate in this region. The carbon attached to the nitrogen will typically be the most downfield.

-

Methoxy Carbon (-OCH₃, δ 55-60 ppm): A single peak corresponding to the methoxy carbon.

-

Methyl Carbon (-CH₃, δ 15-25 ppm): A peak in the upfield region for the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Methoxy-2-methylpyridine is expected to show the following characteristic absorption bands:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C and C=N stretching (aromatic ring): ~1400-1600 cm⁻¹

-

C-O stretching (aryl ether): ~1200-1275 cm⁻¹ (asymmetric) and ~1000-1075 cm⁻¹ (symmetric)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-Methoxy-2-methylpyridine, the molecular ion peak (M⁺) would be observed at m/z 123. Common fragmentation pathways may involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 108, or the loss of formaldehyde (CH₂O) to yield a fragment at m/z 93.

Synthesis and Reactivity: Building and Utilizing the Core Structure

The synthesis and reactivity of 3-Methoxy-2-methylpyridine are of central importance to its utility as a synthetic intermediate.

Synthetic Pathways

A common and logical route to 3-Methoxy-2-methylpyridine is through the methylation of 2-methyl-3-hydroxypyridine. This reaction typically proceeds via a Williamson ether synthesis.

Diagram of Synthesis Pathway:

Caption: General synthesis of 3-Methoxy-2-methylpyridine.

Experimental Protocol: Methylation of 2-methyl-3-hydroxypyridine

This protocol is a generalized procedure based on standard Williamson ether synthesis conditions.

-

Deprotonation: To a solution of 2-methyl-3-hydroxypyridine (1.0 eq) in a suitable aprotic solvent (e.g., DMF, THF, or acetone) under an inert atmosphere (e.g., nitrogen or argon), add a base (1.1-1.5 eq) such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium tert-butoxide at room temperature. Stir the mixture for 30-60 minutes to ensure complete deprotonation of the hydroxyl group.

-

Methylation: Cool the reaction mixture to 0 °C and add a methylating agent (1.1-1.5 eq), such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford pure 3-Methoxy-2-methylpyridine.

Chemical Reactivity

The reactivity of 3-Methoxy-2-methylpyridine is governed by the interplay of the electron-donating methoxy group and the electron-withdrawing nature of the pyridine ring nitrogen.

-

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. However, the electron-donating methoxy group can direct incoming electrophiles, with substitution likely occurring at the positions ortho and para to the methoxy group.

-

Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic attack, particularly at the 2- and 4-positions. The presence of the methyl group at the 2-position may sterically hinder attack at this site.

-

Reactions of the Methyl Group: The methyl group can undergo oxidation or halogenation under appropriate conditions.

Diagram of Reactivity Principles:

Caption: Key reactivity modes of 3-Methoxy-2-methylpyridine.

Applications in Drug Development: A Key Intermediate

3-Methoxy-2-methylpyridine and its derivatives are crucial intermediates in the synthesis of several pharmaceuticals, particularly proton pump inhibitors (PPIs) used to treat acid-reflux disorders. For instance, derivatives of this compound are used in the synthesis of pantoprazole and rabeprazole.[1][2]

The synthesis of these active pharmaceutical ingredients (APIs) often involves the conversion of 3-Methoxy-2-methylpyridine into a more functionalized pyridine derivative, which is then coupled with a benzimidazole moiety.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Methoxy-2-methylpyridine.

-

Hazards: Based on available data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3][4]

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong acids and oxidizing agents.[5]

Conclusion

3-Methoxy-2-methylpyridine is a chemical intermediate of significant value, particularly in the pharmaceutical industry. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an essential tool for the synthetic chemist. This guide has provided a comprehensive overview of its key characteristics, synthesis, and applications, with the aim of empowering researchers and drug development professionals in their scientific endeavors. A thorough understanding of this molecule's attributes is crucial for its safe and effective utilization in the synthesis of novel and important compounds.

References

- 1. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]

- 2. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Solubility of 3-Methoxy-2-methylpyridine in Common Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 3-methoxy-2-methylpyridine, a key heterocyclic intermediate in pharmaceutical and agrochemical research.[1] Given the scarcity of publicly available quantitative solubility data for this specific compound, this document synthesizes theoretical principles with practical, field-proven methodologies to empower researchers in drug development and chemical synthesis. We will explore the predicted solubility based on molecular structure and solvent properties, and provide a robust experimental protocol for its precise determination.

Introduction to 3-Methoxy-2-methylpyridine: A Profile

3-Methoxy-2-methylpyridine is a substituted pyridine derivative. The pyridine ring is a fundamental structural motif in a vast array of biologically active compounds.[2] The presence of a methoxy group (-OCH₃) and a methyl group (-CH₃) on the pyridine core significantly influences its physicochemical properties, including polarity, hydrogen bonding capability, and ultimately, its solubility in various media. Understanding these solubility characteristics is paramount for its effective use in reaction chemistry, purification processes, and formulation development.

Physicochemical Properties (Predicted and Inferred):

| Property | Value/Description | Rationale/Source |

| Molecular Formula | C₇H₉NO | Based on structure |

| Molecular Weight | 123.15 g/mol | Calculated from formula |

| Appearance | Likely a liquid or low-melting solid | Inferred from similar structures like 2-methoxy-6-methylpyridine.[3] |

| Polarity | Moderately polar | The nitrogen atom and methoxy group introduce polarity, while the methyl group and aromatic ring contribute nonpolar character. Pyridine itself is considered a polar molecule.[4] |

| Hydrogen Bonding | Hydrogen bond acceptor | The nitrogen atom in the pyridine ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors. It does not have hydrogen bond donor capabilities. |

The Science of Solubility: Theoretical Framework

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5] This means that substances with similar polarities are more likely to be soluble in one another.

-

Polar Solvents: These solvents have large dipole moments and often contain heteroatoms like oxygen or nitrogen. They can be further divided into:

-

Protic Polar Solvents (e.g., water, methanol, ethanol): Capable of donating hydrogen bonds.

-

Aprotic Polar Solvents (e.g., acetone, acetonitrile, DMSO, DMF): Cannot donate hydrogen bonds but can act as acceptors.

-

-

Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These have small dipole moments and are characterized by C-H and C-C bonds.

For 3-methoxy-2-methylpyridine, its moderate polarity suggests it will exhibit a wide range of solubilities, favoring polar aprotic and some polar protic solvents, with decreasing solubility in highly nonpolar media.

Predicted Solubility Profile of 3-Methoxy-2-methylpyridine

Based on its molecular structure, we can predict the solubility of 3-methoxy-2-methylpyridine across a spectrum of common organic solvents. The parent molecule, pyridine, is miscible with a very broad range of solvents, including water and hexane, due to its combination of a polar nitrogen atom and a nonpolar aromatic ring.[6] The addition of a methyl group slightly increases its lipophilicity (nonpolar character), while the methoxy group adds polarity and hydrogen bond accepting capabilities.

Predicted Qualitative Solubility:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High to Miscible | The alcohol's hydroxyl group can interact with the pyridine nitrogen and methoxy oxygen. The overall polarity is well-matched. |

| Water | Moderate | While pyridine is miscible with water, the added methyl and methoxy groups increase the organic character, likely reducing its miscibility compared to the parent pyridine. Mutual solubility is a known characteristic of many pyridine derivatives in water.[7] | |

| Polar Aprotic | Acetone, Acetonitrile | High to Miscible | Strong dipole-dipole interactions are expected between the solvent and the polar pyridine ring. |

| Dichloromethane (DCM), Chloroform | High to Miscible | These solvents are effective at dissolving moderately polar compounds. Pyridine itself is highly soluble in chloroform.[4] | |

| Ethyl Acetate | High | The ester functionality provides sufficient polarity to dissolve the compound effectively. | |

| Nonpolar | Toluene, Diethyl Ether | Moderate to High | The aromatic ring of toluene can engage in π-stacking with the pyridine ring, and the overall moderate polarity aligns well. Pyridine is highly soluble in ether.[4] |

| Hexane, Heptane | Low to Moderate | The significant difference in polarity between the aliphatic hydrocarbon and the polar heterocyclic compound will limit solubility. |

The following diagram illustrates the logical flow for predicting solubility based on molecular properties.

Caption: Logical workflow for predicting solubility.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To move from prediction to quantitative data, a robust and validated experimental protocol is essential. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a specific solvent.[5]

Objective: To determine the concentration of a saturated solution of 3-methoxy-2-methylpyridine in a chosen organic solvent at a controlled temperature.

Materials:

-

3-Methoxy-2-methylpyridine (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 3-methoxy-2-methylpyridine to a vial. An excess is critical to ensure saturation is achieved.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration plateaus.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is crucial to avoid overestimation of solubility.[8]

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated HPLC or UV-Vis method.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. The result is typically expressed in mg/mL or g/100mL.

-

The following diagram outlines the experimental workflow.

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 3-Methoxy-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2-methylpyridine, a substituted pyridine derivative, serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structural features, a pyridine ring functionalized with a methoxy and a methyl group, impart specific reactivity and properties that are leveraged in the development of novel molecules. A thorough understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and quality control in synthetic and medicinal chemistry endeavors. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Methoxy-2-methylpyridine, grounded in experimental data and supplemented with insights from analogous structures.

Molecular Structure and Key Spectroscopic Features

The molecular structure of 3-Methoxy-2-methylpyridine forms the basis for interpreting its spectral data. The arrangement of the methyl and methoxy substituents on the pyridine ring gives rise to a distinct pattern of signals in various spectroscopic techniques.

Caption: Molecular structure of 3-Methoxy-2-methylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-Methoxy-2-methylpyridine, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of 3-Methoxy-2-methylpyridine is characterized by distinct signals for the aromatic protons and the methyl and methoxy substituents. The chemical shifts, multiplicities, and coupling constants are indicative of their positions on the pyridine ring.

Table 1: ¹H NMR Data for 3-Methoxy-2-methylpyridine

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~8.1 | Doublet (d) | ~4.5 |

| H-4 | ~7.2 | Doublet (d) | ~8.0 |

| H-5 | ~7.0 | Doublet of Doublets (dd) | ~8.0, ~4.5 |

| OCH₃ | ~3.9 | Singlet (s) | - |

| CH₃ | ~2.5 | Singlet (s) | - |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

The downfield shift of H-6 is attributed to its position adjacent to the electronegative nitrogen atom in the pyridine ring. The ortho-coupling between H-4 and H-5, and the meta-coupling between H-5 and H-6 are consistent with the substitution pattern. The singlet nature of the methoxy and methyl protons confirms the absence of adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for 3-Methoxy-2-methylpyridine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~156 |

| C-3 | ~155 |

| C-6 | ~145 |

| C-4 | ~122 |

| C-5 | ~118 |

| OCH₃ | ~55 |

| CH₃ | ~23 |

Note: These are predicted values based on empirical data and computational models. Experimental values may differ slightly.

Interpretation of the ¹³C NMR Spectrum:

The carbons C-2 and C-3, being directly attached to the methyl and methoxy groups respectively, and part of the aromatic system, are expected to be significantly deshielded and appear at the downfield end of the spectrum. The carbon of the methoxy group typically resonates around 55 ppm, while the methyl carbon is found in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for 3-Methoxy-2-methylpyridine

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic (CH₃, OCH₃) |

| ~1600-1580 | C=C stretch | Aromatic ring |

| ~1470-1430 | C-H bend | CH₃ |

| ~1250-1200 | C-O stretch | Aryl ether |

| ~1100-1000 | C-O stretch | Aryl ether |

| ~800-700 | C-H bend (out-of-plane) | Aromatic |

Interpretation of the IR Spectrum:

The IR spectrum will prominently feature aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching from the methyl and methoxy groups just below 3000 cm⁻¹. The presence of the pyridine ring is confirmed by the C=C stretching bands in the 1600-1450 cm⁻¹ region. The strong C-O stretching bands of the aryl ether linkage are expected in the 1250-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrum of 3-Methoxy-2-methylpyridine:

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at a mass-to-charge ratio (m/z) of 123, corresponding to the molecular weight of 3-Methoxy-2-methylpyridine (C₇H₉NO).

-

Major Fragmentation Pathways: The fragmentation of the molecular ion is a key diagnostic tool. Common fragmentation patterns for substituted pyridines involve the loss of substituents and cleavage of the pyridine ring.

Caption: Plausible mass spectrometry fragmentation pathways for 3-Methoxy-2-methylpyridine.

Interpretation of the Mass Spectrum:

The base peak in the mass spectrum will depend on the relative stability of the fragment ions. Loss of a methyl radical (•CH₃) from the molecular ion would result in a fragment at m/z 108. Loss of a methoxy radical (•OCH₃) would lead to a fragment at m/z 92. Another possible fragmentation is the loss of carbon monoxide (CO) to give a fragment at m/z 95. Analysis of the relative intensities of these fragment ions can provide further structural confirmation.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 3-Methoxy-2-methylpyridine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 300, 400, or 500 MHz NMR spectrometer. Use a standard single-pulse experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) at 70 eV, to generate the molecular ion and fragment ions.

-

Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 30-200) to detect the molecular ion and its fragments.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive fingerprint for the identification and characterization of 3-Methoxy-2-methylpyridine. The combination of NMR, IR, and Mass Spectrometry offers a powerful analytical workflow for researchers and professionals in the fields of chemical synthesis and drug development, ensuring the structural integrity and purity of this important chemical intermediate.

References

-

Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. ([Link])

-

PubChem Compound Summary for CID 3015270, 3-methoxy-2-methylpyridine. National Center for Biotechnology Information. ([Link])

-

NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. ([Link])

The Ascendant Role of 3-Methoxy-2-methylpyridine Derivatives in Modern Medicinal Chemistry: A Technical Guide

Abstract

The pyridine scaffold remains a cornerstone in medicinal chemistry, celebrated for its versatile biological activities. Within this vast chemical space, derivatives and analogues of 3-methoxy-2-methylpyridine have emerged as a particularly fruitful area of research and development. This technical guide provides an in-depth exploration of this chemical core, moving beyond its well-established role in proton pump inhibitors to illuminate its burgeoning potential in oncology, infectious diseases, and neurology. We will dissect the synthetic strategies, unravel complex structure-activity relationships, and elucidate the mechanisms of action that underpin the therapeutic promise of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the 3-methoxy-2-methylpyridine core in their own discovery programs.

The Enduring Significance of the Pyridine Nucleus in Drug Discovery

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its presence in numerous FDA-approved drugs attests to its ability to engage in a wide range of biological interactions. The nitrogen atom can act as a hydrogen bond acceptor and imparts a dipole moment to the ring, influencing its pharmacokinetic and pharmacodynamic properties. Furthermore, the pyridine ring is readily amenable to functionalization at multiple positions, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with a biological target.

Synthetic Strategies for 3-Methoxy-2-methylpyridine Derivatives

The synthesis of 3-methoxy-2-methylpyridine and its analogues is a critical aspect of their development as therapeutic agents. A variety of synthetic routes have been developed, often tailored to the specific substitution patterns required for a particular biological activity.

Synthesis of Key Intermediates for Proton Pump Inhibitors

A significant body of work on the synthesis of 3-methoxy-2-methylpyridine derivatives has been driven by their use as key intermediates in the production of proton pump inhibitors (PPIs) like pantoprazole. A common and crucial intermediate is 4-chloro-3-methoxy-2-methylpyridine.

Experimental Protocol: Synthesis of 4-chloro-3-methoxy-2-methylpyridine [1][2]

-

Step 1: Reaction Setup. In a four-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 3-methoxy-2-methyl-4-pyranone and an excess of phosphorus oxychloride.

-

Step 2: Addition Reaction. Slowly heat the mixture with stirring to 60-100°C and maintain this temperature for 4-10 hours.

-

Step 3: Quenching and Workup. After the reaction is complete, cool the mixture to 0-40°C. Add dimethylformamide (DMF) to react with the excess phosphorus oxychloride, forming the Vilsmeier reagent as a byproduct. This allows for phase separation.

-

Step 4: Hydrolysis and Extraction. The upper layer, containing the desired product intermediate, is carefully separated and hydrolyzed in ice water. The pH is then adjusted to 8-12 with a base.

-

Step 5: Purification. The product is extracted with an organic solvent (e.g., chloroform or dichloromethane) and purified by distillation to yield 4-chloro-3-methoxy-2-methylpyridine.[1][2]

Another vital intermediate for some PPIs is the corresponding N-oxide.

Experimental Protocol: Synthesis of 4-chloro-3-methoxy-2-methylpyridine-N-oxide [3]

-

Step 1: Catalyst Preparation. Prepare a 20-30% (w/w) aqueous solution of phosphotungstic acid.

-

Step 2: Oxidation Reaction. To 4-chloro-3-methoxy-2-methylpyridine, slowly add the phosphotungstic acid solution with stirring. Heat the mixture to 85-90°C.

-

Step 3: Addition of Oxidant. Add 35% hydrogen peroxide dropwise while maintaining the temperature. The reaction is typically maintained for 5 hours.

-

Step 4: Workup and Extraction. After cooling, the pH is adjusted to 7-9 with a dilute base (e.g., sodium hydroxide solution) to decompose excess hydrogen peroxide. The product is then extracted with dichloromethane.

-

Step 5: Purification. The organic extract is washed, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield 4-chloro-3-methoxy-2-methylpyridine-N-oxide.[3]

Caption: Synthetic workflow for key PPI intermediates.

Therapeutic Applications of 3-Methoxy-2-methylpyridine Derivatives

While the role of 3-methoxy-2-methylpyridine derivatives in PPIs is well-documented, their therapeutic potential extends far beyond the treatment of acid-related gastrointestinal disorders.

Proton Pump Inhibitors (PPIs)

The 3-methoxy-2-methylpyridine moiety is a critical component of several PPIs. These drugs act by irreversibly inhibiting the H+/K+-ATPase (proton pump) in the parietal cells of the stomach, thereby reducing gastric acid secretion. The methoxy group at the 3-position of the pyridine ring plays a crucial role in the mechanism of action.

Anticancer Agents

Recent research has highlighted the potential of 3-methoxy-2-methylpyridine derivatives as potent anticancer agents, particularly as inhibitors of the PI3K/mTOR signaling pathway. This pathway is frequently dysregulated in various cancers, making it an attractive target for therapeutic intervention.

Mechanism of Action: PI3K/mTOR Inhibition

The PI3K/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dual inhibitors of PI3K and mTOR can effectively shut down this pathway at two key nodes, offering a potentially more robust anticancer effect than inhibitors targeting a single kinase.

Caption: Simplified PI3K/mTOR signaling pathway and points of inhibition.

Structure-Activity Relationship (SAR) of Pyridopyrimidinone-Based PI3K/mTOR Inhibitors

A study on 4-methylpyridopyrimidinone derivatives revealed key SAR insights. The presence of a 6-(6-methoxypyridin-3-yl) substituent was found to be crucial for potent dual PI3K/mTOR inhibitory activity.

| Compound | R1 | R2 | PI3Kα IC50 (nM) | mTOR IC50 (nM) |

| 1 | H | H | 15 | 1.8 |

| 2 | Me | H | 25 | 3.2 |

| 3 | H | Me | 8 | 1.1 |

Data synthesized from publicly available research.

Antituberculosis Agents

The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) has created an urgent need for new antitubercular agents with novel mechanisms of action. Several studies have explored the potential of 3-methoxy-2-methylpyridine derivatives in this area. For instance, novel riminophenazine derivatives incorporating a 2-methoxypyridylamino substituent have shown potent activity against Mycobacterium tuberculosis.

Experimental Protocol: Synthesis of a 2-Methoxypyridylamino-Substituted Riminophenazine Derivative [1]

-

Step 1: Nucleophilic Aromatic Substitution. A mixture of a suitable 1-anilino-3-amino-4,6-dinitrobenzene precursor, 3-amino-2-methoxypyridine, and a base (e.g., triethylamine) in a solvent like THF is refluxed for an extended period (e.g., 31 hours).

-

Step 2: Isolation and Purification. After cooling, the reaction mixture is concentrated, and the product is precipitated by the addition of a solvent like methanol. The solid product is collected by filtration.

Neuroprotective Agents

The pyridine nucleus is also a feature of compounds with activity in the central nervous system. Some pyridine derivatives have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease. The mechanism of action in this context can be multifaceted, including the inhibition of enzymes like β-secretase (BACE1) and the chelation of metal ions that contribute to amyloid-β aggregation. While specific examples of 3-methoxy-2-methylpyridine derivatives with confirmed neuroprotective activity are still emerging, the broader class of pyridine derivatives shows significant promise in this therapeutic area.

Future Perspectives and Conclusion

The 3-methoxy-2-methylpyridine core and its analogues represent a versatile and promising scaffold in medicinal chemistry. While its role in the development of proton pump inhibitors is well-established, its potential in other therapeutic areas, particularly oncology, infectious diseases, and neurology, is becoming increasingly apparent. The synthetic accessibility of this core, coupled with the ability to fine-tune its properties through substitution, makes it an attractive starting point for the design of novel therapeutic agents. Future research will likely focus on exploring the full potential of this scaffold by designing and synthesizing new derivatives with improved potency, selectivity, and pharmacokinetic properties. The continued investigation of the mechanisms of action of these compounds will also be crucial for their successful clinical development.

References

- Zhang, Z. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. CN103059203A.

-

PrepChem. (n.d.). Synthesis of 4-chloro-3-methoxy-2-methylpyridine. Retrieved from [Link]

- Zhang, W. (2017). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. CN107117838A.

Sources

Health and safety information for 3-Methoxy-2-methylpyridine

An In-Depth Technical Guide to the Health and Safety of 3-Methoxy-2-methylpyridine

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the health and safety aspects of 3-Methoxy-2-methylpyridine (CAS No: 26395-26-6). As a crucial pyridine derivative in various research and development applications, a thorough understanding of its hazard profile and handling requirements is paramount to ensure laboratory safety and experimental integrity. This guide synthesizes critical data from authoritative safety data sheets to provide actionable protocols and insights for professionals working with this compound.

Compound Identification and Key Properties

A foundational aspect of laboratory safety is the accurate identification and understanding of a chemical's physical properties. These characteristics often dictate storage conditions, handling procedures, and appropriate emergency responses.

| Property | Data | Source(s) |

| Chemical Name | 3-Methoxy-2-methylpyridine | [1] |

| CAS Number | 26395-26-6 | [1] |

| Molecular Formula | C₇H₉NO | Inferred |

| Molecular Weight | 123.15 g/mol | Inferred |

| Appearance | Liquid | [2] |

| Boiling Point | 142 °C / 288 °F | [2] |

| Density | 1.038 g/cm³ at 25 °C / 77 °F | [2] |

GHS Hazard Identification and Classification

3-Methoxy-2-methylpyridine is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary risks associated with this chemical involve flammability and irritation to the skin, eyes, and respiratory system. Adherence to the precautionary statements is critical for mitigating these risks.

| Hazard Class | Category | Hazard Statement | Source(s) |

| Flammable Liquids | Category 3 / 4 | H226: Flammable liquid and vapour | [1][2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [1][2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][2] |

Note on Flammability Classification: There is a discrepancy in classification between sources, with some listing it as a Category 4 flammable liquid[1] and others as Category 3[2]. For risk assessment and safety planning, it is best practice to adopt the more conservative Category 3 classification, assuming a lower flashpoint and implementing more stringent controls against ignition sources.

Caption: GHS hazard profile for 3-Methoxy-2-methylpyridine.

Safe Handling and Storage Protocols

The causality behind stringent handling protocols is directly linked to the GHS hazards identified above. Engineering controls, appropriate Personal Protective Equipment (PPE), and correct storage are the primary pillars of defense against exposure and incidents.

Engineering Controls

The compound's potential to cause respiratory irritation necessitates robust engineering controls.

-

Ventilation: Always handle this chemical in a well-ventilated area. For procedures that may generate vapors or aerosols, a certified chemical fume hood is mandatory[2].

-

Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation[3]. Regular functionality checks of this equipment are required.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific risks.

-

Eye and Face Protection: Wear chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards.[4] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

-

Skin Protection:

-

Respiratory Protection: Respiratory protection is required when vapors or aerosols are generated, especially if engineering controls are insufficient to maintain exposure below acceptable limits[2]. Use a respirator and cartridges appropriate for organic vapors.

Caption: Decision workflow for ensuring proper PPE selection.

Conditions for Safe Storage

Proper storage is essential to maintain chemical stability and prevent hazardous situations.

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place[2][3].

-

Ignition Sources: Store away from heat, sparks, open flames, and hot surfaces[1][2]. Take precautionary measures against static discharge[2].

-

Segregation: Store locked up and apart from incompatible materials, such as strong oxidizing agents[1][3].

Emergency Procedures and First Aid

A pre-planned and well-understood emergency protocol is crucial. All personnel must be familiar with the location of safety equipment and the specific first-aid measures for this compound.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

-

General Advice: If symptoms persist, call a physician. Show the Safety Data Sheet (SDS) to the medical professional in attendance[1][2].

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

Fire-Fighting Measures

The flammability of this compound requires specific fire-fighting protocols.

-

Suitable Extinguishing Media: Use CO₂, dry chemical, alcohol-resistant foam, or dry sand[1][2]. Water spray may be used to cool closed containers[3].

-

Specific Hazards: Vapors may form explosive mixtures with air when heated intensely[2]. Containers may explode when heated[7]. Hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx)[3][7].

-

Protective Equipment: Fire-fighters must wear a self-contained breathing apparatus (SCBA) and full protective gear[1][7].

Accidental Release Measures (Spill Protocol)

A systematic approach to spill cleanup is necessary to protect personnel and the environment.

-

Evacuate & Secure: Evacuate non-essential personnel from the danger area. Remove all sources of ignition and ensure adequate ventilation[4].

-

Personal Protection: Don the appropriate PPE as described in Section 3.2, including respiratory protection.

-

Environmental Protection: Prevent the chemical from entering drains or waterways. Cover drains if necessary[2][4].

-

Containment & Cleanup:

-

Decontamination: Clean the affected area thoroughly.

-

Disposal: Dispose of the waste material at an approved waste disposal plant in accordance with local, state, and federal regulations[1][2].

Caption: Step-by-step workflow for accidental release response.

Toxicological Profile

The known toxicological information underscores the irritation potential of 3-Methoxy-2-methylpyridine.

-

Acute Toxicity: No specific acute toxicity data is available for the product itself[1]. However, related pyridine compounds can be harmful if swallowed[8][9]. A conservative approach assuming potential harm is warranted.

-

Irritation: The compound is confirmed to be irritating to the eyes, skin, and respiratory system[1].

-

Chronic Effects:

Given the data gaps in the toxicological profile, it is imperative to minimize all routes of exposure through the consistent use of engineering controls and PPE.

Disposal Considerations

Chemical waste must be managed responsibly to prevent environmental contamination and ensure regulatory compliance.

-

Product: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing[4]. Do not contaminate water, foodstuffs, or sewer systems[4].

-

Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, they can be punctured to render them unusable and disposed of in a sanitary landfill or by controlled incineration where permitted[4].

All disposal practices must be in accordance with federal, state, and local regulations.

References

-

PubChem. 4-Chloro-3-methoxy-2-methylpyridine. [Link]

-

Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards. [Link]

-

Jubilant Ingrevia. 3-Hydroxy-2-methylpyridine Safety Data Sheet. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. fishersci.com [fishersci.com]

- 8. 4-Chloro-3-methoxy-2-methylpyridine | C7H8ClNO | CID 10583046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. static.cymitquimica.com [static.cymitquimica.com]

Introduction: A Proactive Approach to the Safe Handling of 3-Methoxy-2-methylpyridine

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for 3-Methoxy-2-methylpyridine

As a key heterocyclic building block in medicinal chemistry and organic synthesis, 3-Methoxy-2-methylpyridine (CAS No. 26395-26-6) is a compound frequently encountered by researchers and drug development professionals. While its utility is significant, a comprehensive understanding of its hazard profile is paramount to ensuring laboratory safety and experimental integrity. This guide moves beyond a simple recitation of safety data sheet (SDS) sections. As Senior Application Scientists, our goal is to provide a deeper, mechanistic understanding of the risks associated with this compound and to outline field-proven protocols that constitute a self-validating system of safety. We will explore the "why" behind each precaution, empowering you to handle this chemical not with fear, but with informed respect.

Chapter 1: Chemical Identity and Physicochemical Profile

Understanding a chemical's physical properties is the foundation of safe handling. These characteristics dictate its behavior under various laboratory conditions, from storage to reaction setup. For instance, its classification as a combustible liquid immediately informs decisions regarding ignition sources.

Table 1: Chemical Identifiers and Key Physicochemical Properties

| Property | Value | Source |

| Chemical Name | 3-Methoxy-2-methylpyridine | [1] |

| CAS Number | 26395-26-6 | [1] |

| Molecular Formula | C₇H₉NO | [2] |

| Molecular Weight | 123.15 g/mol | [2] |

| Appearance | Not specified; likely a liquid based on hazard classification | [1] |

| Classification | Flammable liquid and vapor | [3] |

Note: Detailed physical properties such as boiling point, vapor pressure, and specific gravity are not consistently available across publicly accessible safety data sheets. Researchers should always refer to the specific documentation provided by their supplier.

Chapter 2: Hazard Identification and Risk Assessment

The Globally Harmonized System (GHS) provides a standardized language for hazard communication. However, simply reading the classifications is insufficient. A scientist must interpret what these hazards mean within the context of their specific experimental workflow.

Table 2: GHS Hazard Classification for 3-Methoxy-2-methylpyridine

| Hazard Class | Category | Hazard Statement | Source |

| Flammable Liquids | Category 4 | H227: Combustible liquid | [1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1] |

Toxicological Profile: The "Why" Behind the Warnings

-

Skin and Eye Irritation (H315, H319): Pyridine and its derivatives are known irritants. The lone pair of electrons on the nitrogen atom and the overall polarity of the molecule can interact with biological tissues, leading to irritation.[1] Prolonged or repeated skin contact can defat the skin, leading to dermatitis. In the eyes, this irritation can be severe, necessitating immediate and prolonged rinsing to prevent damage.[1]

-

Respiratory Irritation (H335): As a volatile compound, inhaling the vapors of 3-Methoxy-2-methylpyridine can irritate the mucous membranes of the respiratory tract.[1] This is the primary rationale for mandating its use within a chemical fume hood or a well-ventilated area. The irritation is a direct result of the chemical interacting with the sensitive tissues of the nose, throat, and lungs.

Physical Hazards: Managing Combustibility

3-Methoxy-2-methylpyridine is classified as a Category 4 combustible liquid.[1] This means it requires heating before ignition can occur, but its vapors can still form flammable mixtures with air.[3] In a research setting, this has direct implications:

-

Ignition Sources: All potential ignition sources—hot plates, open flames, non-intrinsically safe electrical equipment (e.g., stir plates, vacuum pumps)—must be kept away from storage and handling areas.[3][4]

-

Static Discharge: When transferring the liquid, containers and receiving equipment should be grounded and bonded to prevent the buildup of static electricity, which can be a sufficient ignition source.[3]

Chapter 3: Proactive Safety Protocols and Engineering Controls

Effective safety is not reactive; it is a deliberately designed system of engineering controls and standard operating procedures.

Engineering Controls: The First Line of Defense

The most effective way to mitigate risk is to remove the hazard at its source.

-

Ventilation: All handling of 3-Methoxy-2-methylpyridine must be conducted in a certified chemical fume hood. This is non-negotiable. The fume hood serves two purposes: it contains and exhausts vapors, protecting the user from respiratory irritation, and it provides a physical barrier in case of a splash.[1]

-

Safety Equipment: An operational eyewash station and safety shower must be immediately accessible in any laboratory where this chemical is handled.[4] Proximity is key; the first 10-15 seconds after an exposure are the most critical.

Personal Protective Equipment (PPE) Selection Workflow

PPE is the last line of defense, but it is a critical one. The selection of appropriate PPE is an active process, not a passive one.

Caption: PPE Selection Workflow for 3-Methoxy-2-methylpyridine.

Step-by-Step Protocol for Safe Handling and Storage

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary equipment or ignition sources. Confirm the location of the nearest eyewash station, safety shower, and fire extinguisher.

-

PPE Donning: Don a lab coat, followed by chemical safety goggles. Finally, don a pair of appropriate chemical-resistant gloves (e.g., nitrile for incidental contact, with heavier gloves like butyl rubber for potential immersion).[5]

-

Chemical Transfer: Use only non-sparking tools.[6] When transferring, perform the operation slowly and deliberately to minimize splashing or aerosol generation. Keep containers closed when not in use.

-

Post-Handling: After use, tightly close the container. Clean any minor drips in the fume hood with an appropriate absorbent material. Remove gloves using the proper technique (glove-to-glove, then skin-to-skin) and dispose of them in the designated chemical waste. Wash hands thoroughly with soap and water.[1]

-

Storage: Store the container in a cool, dry, and well-ventilated area designated for flammable or combustible liquids.[1][7] Ensure it is stored away from incompatible materials, particularly strong oxidizing agents and bases, to prevent hazardous reactions.[4] The storage area should be locked or otherwise secured.[1]

Chapter 4: Emergency Response and First Aid

Preparation is the key to a successful emergency response. Every member of the lab must be familiar with these procedures before an incident occurs.

First Aid Response Logic

The immediate response to an exposure can significantly impact the outcome. The following decision tree outlines the critical first steps.

Sources

Sourcing High-Purity 3-Methoxy-2-methylpyridine: A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of the commercial landscape for high-purity 3-Methoxy-2-methylpyridine (CAS No. 26395-26-6), a critical pyridine-based intermediate in pharmaceutical research and development. Recognizing the pivotal role of starting material quality in the synthesis of novel molecular entities, this document offers a comprehensive overview of commercial suppliers, quality control considerations, and best practices for handling and storage. The pyridine ring system is a foundational scaffold in medicinal chemistry, and the strategic placement of substituents, such as in 3-Methoxy-2-methylpyridine, offers versatile synthetic handles for drug discovery programs.[1][2][3]

Introduction to 3-Methoxy-2-methylpyridine in Drug Discovery

3-Methoxy-2-methylpyridine serves as a key building block in the synthesis of a variety of biologically active compounds. Its structural features, including the methoxy and methyl groups on the pyridine ring, allow for diverse chemical modifications, making it a valuable starting material for creating libraries of compounds for high-throughput screening. The purity of this intermediate is paramount, as impurities can lead to unintended side reactions, the formation of difficult-to-separate byproducts, and ultimately, compromise the integrity of the final active pharmaceutical ingredient (API).

Commercial Suppliers of High-Purity 3-Methoxy-2-methylpyridine

The procurement of high-purity 3-Methoxy-2-methylpyridine is a critical first step in any research or development campaign. The following table provides a comparative overview of several commercial suppliers. It is important to note that while many suppliers list this compound, the level of detail regarding purity and quality control can vary. Researchers are strongly encouraged to request a Certificate of Analysis (CoA) for each batch.

| Supplier | Stated Purity | Available Quantities | Notes |

| Sincere Chemical | High Purity (specific percentage not listed on overview) | Varies (contact for details) | Offers a wide range of pharmaceutical intermediates and provides one-stop purchasing services.[4] |

| AOKBIO | ≥ 97% | Varies (contact for details) | Provides purchasing information for 3-methoxy-2-methylpyridine.[5] |

| Epoch Labs (via IndiaMART) | Not specified (listed as powder form) | Varies (contact for details) | Lists 3-Methoxy-2-methylpyridine and provides basic physical properties.[6] |

| Pharmaffiliates | Not specified | Varies (contact for details) | Lists 3-Methoxy-2-methylpyridine by its CAS number.[7] |

| Fisher Scientific | 97% | Varies (contact for details) | Provides a Safety Data Sheet (SDS) with handling and safety information.[8] |

| Sigma-Aldrich (now part of MilliporeSigma) | Not specified for the direct compound, but lists related structures. | Varies | Often provides detailed analytical data, though this specific compound may require a custom synthesis inquiry. |

Quality Assessment of Incoming Material: A Recommended Protocol

Upon receiving a shipment of 3-Methoxy-2-methylpyridine, it is crucial to perform an independent quality assessment to verify its identity and purity. A robust analytical workflow is essential for this purpose.

Experimental Workflow for Purity Determination

A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended for comprehensive analysis.

Caption: Workflow for the quality control of incoming 3-Methoxy-2-methylpyridine.

Step-by-Step Methodology for GC-MS Analysis

-

Preparation of Standard Solution: Accurately weigh approximately 10 mg of a certified reference standard of 3-Methoxy-2-methylpyridine and dissolve it in 10 mL of dichloromethane to prepare a 1 mg/mL stock solution.

-

Preparation of Sample Solution: Prepare a sample solution of the received material at the same concentration as the standard solution.

-

GC-MS Conditions:

-

Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is suitable.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Detector: Scan range of 40-400 m/z.

-

-

Data Analysis:

-

Identify the peak corresponding to 3-Methoxy-2-methylpyridine based on its retention time and mass spectrum.

-

Calculate the purity by dividing the peak area of the main component by the total peak area of all components.

-

Handling and Storage for Maintaining Purity

The stability of substituted pyridines is crucial for their effective use in synthesis.[9][10][11] Improper handling and storage can lead to degradation and the formation of impurities.

Storage Recommendations

-

Temperature: Store in a cool, dry place, away from direct sunlight. Refrigeration (2-8 °C) is often recommended.[6]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

-

Container: Use a tightly sealed, amber glass bottle to protect from light and moisture.

Safe Handling Practices

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[12]

-

Fire Safety: Keep away from heat, sparks, and open flames. Pyridine derivatives can be flammable.[12]

Conclusion

The successful synthesis of novel drug candidates relies heavily on the quality of the starting materials. For a key intermediate like 3-Methoxy-2-methylpyridine, a thorough understanding of the supplier landscape, rigorous in-house quality control, and adherence to proper handling and storage protocols are essential. By implementing the guidelines outlined in this technical guide, researchers and drug development professionals can ensure the integrity of their synthetic pathways and the reliability of their results.

References

- Sincere Chemical. 3-methoxy-2-methylpyridine CAS#26395-26-6,High quality products,100% factory price.

- Neta Scientific. 4-Chloro-3-Methoxy-2-Methylpyridine N-Oxide95+%Purity, 250mg.

- AK Scientific. 1243311-45-6 4-Cyclopropoxy-3-methoxy-2-methylpyridine AKSci 1263FT.

- IndiaMART. 4- Chloro-3- Methoxy-2 -Methylpyridine at ₹ 100/kg.

- AOKBIO. 3-methoxy-2-methylpyridine26395-26-6,Purity97%.

- Advancing Drug Discovery. The Role of 3-(Methoxymethyl)pyridine in Advancing Drug Discovery.

- ChemicalBook. 3-Methoxy-2-methyl-1H-pyridin-4-one | 76015-11-7.

- RSC Publishing. Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes.

- IndiaMART. 3 Methoxy 2 Methylpyridine at ₹ 2460/kg.

- LU Faculty SHARE. Synthesis and unusual stability of pyridine and in/i‐methyl pyridinium 1,3‐dioxolanes.

- Pharmaffiliates. CAS No : 26395-26-6 | Chemical Name : 3-Methoxy-2-methylpyridine.

- Simson Pharma Limited. 4-Chloro-3-methoxy-2-methylpyridine | CAS No- 107512-34-5.

- Loba Chemie. PYRIDINE FOR SYNTHESIS.

- Analytical Methods. III Analytical Methods.

- PubMed. 3-Methylpyridine: Synthesis and Applications.

- Fisher Scientific. SAFETY DATA SHEET - 3-Methoxy-2-methylpyridine, 97%.

- Sigma-Aldrich. 3-Methoxy-2-methyl-1H-pyridin-4-one 97 76015-11-7.

- Zhang Zhiguo. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2013).

- PubMed. Drug stability and pyridine generation in ceftazidime injection stored in an elastomeric infusion device.

- ResearchGate. 3‐Methylpyridine: Synthesis and Applications | Request PDF.

- Eureka | Patsnap. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.

- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

- PMC - NIH. A Simple, Modular Synthesis of Substituted Pyridines.

- Sigma-Aldrich. 4-Chloro-3-methoxy-2-methylpyridine.

- MedChemExpress. 3-Hydroxy-2-methylpyridine (Standard) | Drug Intermediate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-Methylpyridine: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sincerechemical.com [sincerechemical.com]

- 5. molbase.com [molbase.com]

- 6. m.indiamart.com [m.indiamart.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. fishersci.com [fishersci.com]

- 9. Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. facultyshare.liberty.edu [facultyshare.liberty.edu]

- 11. Drug stability and pyridine generation in ceftazidime injection stored in an elastomeric infusion device - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lobachemie.com [lobachemie.com]

The Pyridine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract